(3R,4R,5R,7R)-6-methyl-2-oxa-6-azatricyclo[3.3.1.03,7]nonan-4-ol
Description
Scopoline (6,7-epoxytropine) is a tropane alkaloid derived from scopolamine via hydrolysis of its ester bond. It is structurally characterized by a bicyclic tropane core with an epoxide group at positions 6 and 7 (Figure 1) . Unlike its parent compound scopolamine, scopoline lacks the ester functional group, which significantly alters its biochemical interactions.
Structure
2D Structure
Properties
CAS No. |
487-27-4 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
(3R,4R,5R,7R)-6-methyl-2-oxa-6-azatricyclo[3.3.1.03,7]nonan-4-ol |
InChI |
InChI=1S/C8H13NO2/c1-9-5-2-4-3-6(9)8(11-4)7(5)10/h4-8,10H,2-3H2,1H3/t4?,5-,6-,7-,8-/m1/s1 |
InChI Key |
MEGPURSNXMUDAE-NMBMWNOXSA-N |
Isomeric SMILES |
CN1C2CC3CC1C([C@H]2O)O3 |
Canonical SMILES |
CN1C2CC3CC1C(C2O)O3 |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Scopoline can be synthesized through several methods, including the extraction from natural sources and chemical synthesis. The extraction process typically involves isolating the alkaloid from plants like Scopolia japonica. The chemical synthesis of scopoline involves the esterification of scopine with tropic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, and the product is purified through crystallization.
Industrial Production Methods: Industrial production of scopoline often relies on large-scale cultivation of plants like Duboisia myoporoides and Duboisia leichhardtii. These plants are rich in tropane alkaloids, and the extraction process involves several steps, including maceration, filtration, and purification. Advanced biotechnological methods, such as the use of genetically transformed hairy root cultures, have also been explored to optimize the production of scopoline, although they are not yet competitive with traditional methods.
Chemical Reactions Analysis
Types of Reactions: Scopoline undergoes various chemical reactions, including:
Oxidation: Scopoline can be oxidized to form scopoline N-oxide using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of scopoline can yield scopine, a related tropane alkaloid.
Substitution: Scopoline can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acid chlorides.
Major Products:
Oxidation: Scopoline N-oxide.
Reduction: Scopine.
Substitution: Various scopoline derivatives depending on the substituent introduced.
Scientific Research Applications
Clinical Applications
1. Motion Sickness Prevention
Scopolamine is widely recognized for its effectiveness in preventing nausea and vomiting associated with motion sickness. A Cochrane Review analyzed 14 randomized controlled trials involving 1025 subjects and found that scopolamine was significantly more effective than placebo in preventing symptoms of motion sickness . The drug can be administered through various routes, including transdermal patches, tablets, and intravenous solutions.
2. Postoperative Nausea and Vomiting
In addition to its use in motion sickness, scopolamine is indicated for the prevention of postoperative nausea and vomiting. Its anticholinergic properties help mitigate these symptoms effectively, making it a staple in perioperative care .
3. Management of Death Rattle
Scopolamine has been studied for its role in alleviating death rattle in terminally ill patients. A randomized controlled trial demonstrated that subcutaneous administration of scopolamine butylbromide significantly reduced the incidence of death rattle compared to placebo, highlighting its potential in palliative care settings .
Research Applications
1. Cognitive Function Studies
Scopolamine is frequently used as a pharmacological tool to induce cognitive deficits in research settings. It has been shown to impair various cognitive functions such as memory encoding and retrieval, making it valuable for studying conditions like Alzheimer’s disease and other forms of dementia . In animal models, scopolamine has been utilized to explore the cholinergic system's role in memory processes.
2. Neuroinflammation and Delirium Research
Recent studies have indicated that scopolamine may promote neuroinflammation and delirium-like symptoms. Research demonstrated significant increases in anxiety levels and cognitive impairments when subjects were administered scopolamine, suggesting its utility in studying neuroinflammatory processes .
3. Neuroplasticity Investigations
Scopolamine has also been identified as a psychoplastogen, which refers to compounds capable of inducing rapid neuroplastic changes. This property is being investigated for potential therapeutic effects in treating depression and other mood disorders .
Comparative Effectiveness
The following table summarizes the effectiveness of scopolamine compared to other agents for various applications:
Mechanism of Action
Scopoline exerts its effects by acting as a non-specific antagonist of muscarinic acetylcholine receptors (mAChRs). By blocking these receptors, scopoline inhibits the action of acetylcholine, leading to a decrease in parasympathetic nervous system activity. This results in effects such as reduced salivation, relaxation of smooth muscles, and central nervous system depression. The primary molecular targets are the muscarinic receptors in the central and peripheral nervous systems.
Comparison with Similar Compounds
Enzyme Inhibition
Data from in vitro studies demonstrate scopoline’s distinct enzyme inhibitory profile compared to scopolamine derivatives (Table 1) :
| Compound | AChE Inhibition (%) | IC50 (μM) | Protease Inhibition (IC50, μM) |
|---|---|---|---|
| Scopoline | 37.3 ± 0.7 | N/A | 85.2 ± 1.1 (PMSF reference) |
| Scopolamine | 53.2 ± 1.1 | 196.2 | No activity |
| O-Acetylscopolamine | 55.5 ± 0.9 | 201.5 | No activity |
| O-Methylscopolamine | 66.1 ± 1.2 | 94.7 | No activity |
| Scopolamine sulfonate | 70.3 ± 0.8 | 46.9 | No activity |
| Scopolamine-N-oxide | 89.9 ± 1.2 | 37.4 | No activity |
Table 1: Enzyme inhibition profiles of scopoline and scopolamine derivatives. AChE = acetylcholinesterase.
Key Findings :
- Scopoline exhibits minimal AChE inhibition (37.3% vs. 53.2–89.9% for other derivatives), likely due to the absence of the ester group critical for AChE binding .
- In contrast, scopoline shows selective protease inhibition (IC50: 85.2 μM), a property absent in other scopolamine derivatives.
Comparison with Functionally Similar Compounds
Scopoline’s protease inhibition aligns it with serine protease inhibitors (e.g., PMSF) but with distinct advantages:
| Property | Scopoline | PMSF (Reference) |
|---|---|---|
| Specificity | Broad-spectrum | Broad-spectrum |
| Toxicity | Low (no ester group) | High (alkylating agent) |
| Stability | Stable in aqueous solutions | Hydrolyzes rapidly |
Table 2: Functional comparison of scopoline with PMSF, a standard protease inhibitor.
Research Implications and Gaps
- Structural-Activity Relationship (SAR) : The epoxide group in scopoline is pivotal for protease inhibition but reduces AChE affinity. Modifying this group could enhance selectivity .
- Clinical Potential: Scopoline’s ocular effects warrant further exploration, particularly in glaucoma or corneal ulcer management .
Q & A
Q. Tables for Reference
| Analytical Technique | Application in Scopoline Research | Key Parameters |
|---|---|---|
| NMR Spectroscopy | Structural elucidation | Chemical shifts (δ), coupling constants (J) |
| HPLC-MS | Purity assessment, metabolite profiling | Retention time, m/z ratios |
| Isothermal Titration Calorimetry | Binding affinity measurement | ΔH, Kd values |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
